molecular formula C12H19NO B464587 4-(3,4-Dimethyl-phenylamino)-butan-1-ol CAS No. 327070-54-2

4-(3,4-Dimethyl-phenylamino)-butan-1-ol

Cat. No.: B464587
CAS No.: 327070-54-2
M. Wt: 193.28g/mol
InChI Key: NDWXIMPEMFEDEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Other Names : N’- (5- (3,4-Dimethyl-phenylamino)-1H- (1,2,4)triazol-3-yl)N,N-dimethyl-formamidine, 3,4-Xylenol, 1-Hydroxy-3,4-dimethylbenzene, and more

Scientific Research Applications

Crystal Structure Analysis

4-(3,4-Dimethyl-phenylamino)-butan-1-ol and its derivatives are significant in the study of crystal structures. The synthesis of related butyrate and 1,3-dioxane derivatives has led to detailed crystallographic analyses, providing insights into their molecular configurations and intermolecular interactions, which are crucial for understanding their physical and chemical properties (Jebas et al., 2013).

Pharmaceutical Research

Compounds related to this compound have been synthesized with potential pharmaceutical applications. For instance, new derivatives with antituberculosis activity have been developed, indicating the potential of these compounds in treating infectious diseases (Omel’kov et al., 2019).

Anti-Inflammatory and Analgesic Properties

Research into 4-dialkylamino-1-(5-substituted or unsubstituted 1-phenyl-1H-pyrazol-4-yl)butan-1-ols, a class of compounds related to this compound, has demonstrated their potential for anti-inflammatory and analgesic activities. This highlights the compound's relevance in the development of new pain relief and anti-inflammatory medications (Menozzi et al., 2000).

Organic Synthesis and Catalysis

Compounds similar to this compound are used in organic synthesis and catalysis. For example, studies involving the methylation and ethylation of unsaturated alcohols, including compounds like 3-buten-1-ol, demonstrate the role of these molecules in developing new synthetic methods and catalysts (Youngblood et al., 1978).

Antioxidant Research

In the field of antioxidant research, studies on derivatives of 2,6-dimethyl-5-hepten-2-ol, closely related to this compound, have been conducted to understand their radical scavenging activities. These insights are crucial for developing new antioxidants in pharmaceutical and food industries (Stobiecka et al., 2016).

Corrosion Inhibition

The derivatives of this compound are also explored for their potential as corrosion inhibitors. Theoretical studies using density functional theory (DFT) help in understanding their inhibition efficiencies and reactive sites, contributing to the development of more effective corrosion inhibitors (Wang et al., 2006).

Properties

IUPAC Name

4-(3,4-dimethylanilino)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-10-5-6-12(9-11(10)2)13-7-3-4-8-14/h5-6,9,13-14H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWXIMPEMFEDEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCCCCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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